molecular formula C11H22N2O3 B12103126 tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate

tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate

Cat. No.: B12103126
M. Wt: 230.30 g/mol
InChI Key: VYOYBSJHTACSNI-RKDXNWHRSA-N
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Description

tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure features a stereochemically defined 3-amino-5-methoxy-piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group. The presence of both the amino and methoxy functional groups on the ring provides handles for further chemical modification, making it a valuable intermediate for constructing compound libraries. Piperidine derivatives are core structures in numerous bioactive molecules and are frequently employed in drug discovery programs to explore three-dimensional chemical space and improve drug-like properties . The rigid, stereospecific structure of this building block is particularly useful for probing specific binding conformations in biological targets, such as G protein-coupled receptors (GPCRs) . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1

InChI Key

VYOYBSJHTACSNI-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)OC)N

Origin of Product

United States

Preparation Methods

Direct Boc Protection of Preformed Piperidine Amines

This method involves introducing the Boc group to a pre-synthesized (3R,5R)-3-amino-5-methoxypiperidine scaffold. A representative procedure from analogous systems (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) uses di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP), achieving near-quantitative yields. Key variables include:

SolventBaseTemperatureYield (%)
DCMDMAPRT95–100
DMFTriethylamine0°C → RT56
1,4-DioxaneNoneRT72

The stereochemical integrity of the amino and methoxy groups must be preserved during this step, necessitating mild conditions to prevent epimerization.

In Situ Protection During Ring Formation

An alternative approach constructs the piperidine ring with Boc protection already in place. For example, cyclocondensation of γ-aminoketones with methoxy-bearing aldehydes under reductive amination conditions (NaBH₃CN, AcOH) can yield Boc-protected intermediates. This method minimizes handling of free amines but requires precise control over stereochemistry.

Stereoselective Synthesis of the (3R,5R) Configuration

Achieving the desired cis-3,5 stereochemistry involves chiral auxiliaries, enzymatic resolution, or asymmetric catalysis.

Chiral Pool Synthesis from L-Proline Derivatives

L-Proline serves as a chiral template for constructing the piperidine core. Oxidation of L-proline to δ-aminovaleric acid followed by methoxylation at C5 and Boc protection has been documented for analogous structures. However, introducing the methoxy group at the correct position remains challenging, often requiring orthogonal protecting groups.

Enzymatic Kinetic Resolution

Lipase-mediated resolution of racemic 3-amino-5-methoxypiperidine precursors offers enantiomeric excess (ee) >98% in optimized systems. For instance, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE) selectively acetylates the (3S,5S)-enantiomer, leaving the desired (3R,5R)-isomer unreacted for Boc protection.

Introduction of the 5-Methoxy Group

The methoxy substituent at C5 can be installed via nucleophilic substitution or C–H functionalization.

SN2 Displacement on Halogenated Precursors

A bromo or tosyloxy group at C5 undergoes substitution with methoxide ions. For tert-butyl 5-bromo-3-aminopiperidine-1-carboxylate, treatment with NaOMe in methanol at 60°C affords the methoxy derivative in 70–85% yield. Competing elimination reactions necessitate careful temperature control.

Direct C–H Methoxylation

Transition-metal-catalyzed C–H activation provides a more direct route. A palladium(II)/bis-sulfoxide catalyst system enables regioselective methoxylation of Boc-protected 3-aminopiperidine at C5 under mild conditions (40°C, O₂ atmosphere). This method avoids pre-functionalization but requires inert atmosphere handling.

Analytical Characterization and Quality Control

Critical quality attributes for the target compound include:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC (Chiralpak)≥99% ee
Boc group integrity¹H NMR (δ 1.46 ppm)Single tert-butyl signal
Methoxy contentGC-MS after HI cleavage≥98% purity

Thermogravimetric analysis (TGA) reveals decomposition onset at 192°C, confirming thermal stability for storage.

Scale-Up Challenges and Industrial Adaptations

Solvent Selection for Manufacturing

While DCM is effective lab-scale, its replacement with 2-methyltetrahydrofuran (2-MeTHF) on kilo-lab scales reduces environmental impact and improves safety profile.

Continuous Flow Synthesis

A patented continuous process couples enzymatic resolution with inline Boc protection, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹ compared to 0.4 kg·L⁻¹·day⁻¹ in batch mode .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate has garnered attention as a potential pharmacological agent. Its structure suggests it may modulate neurotransmitter systems, which could impact cognitive functions and mood regulation.

Case Study: Neuropharmacological Effects

Research indicates that similar compounds have been successful in modulating neurotransmitter receptors. For instance, studies have shown that piperidine derivatives can act as inhibitors of specific receptors involved in neuropsychiatric disorders. The potential for this compound to influence pathways related to cognition makes it a candidate for further investigation in neuropharmacology.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex molecules, which can be pivotal in drug development and chemical manufacturing.

Synthetic Pathways

Common synthetic routes for this compound include:

  • Amine Formation : The introduction of the amino group through nucleophilic substitution.
  • Methoxy Group Addition : The methoxy group can be added via methylation reactions.
  • Carboxylate Formation : The carboxylate moiety is typically introduced through esterification processes.

These synthetic strategies highlight the compound's versatility in creating derivatives that may possess enhanced biological activity or improved pharmacokinetic properties .

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors in the body.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential to influence mood and cognition pathways
Enzyme InhibitionMay act as an inhibitor for specific kinases
Anticancer ActivitySimilar compounds show promise in cancer therapeutics

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes. Its role as an intermediate in the production of pharmaceuticals and agrochemicals underscores its importance in chemical manufacturing.

Example: Pharmaceutical Production

The compound can serve as an intermediate for synthesizing drugs targeting neurological disorders or other therapeutic areas. Its structural features may allow for modifications that enhance efficacy or reduce side effects.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hydroxyl-Substituted Analogs

Compound Name Stereochemistry Molecular Formula Molecular Weight CAS Number Key Differences
tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (3R,5S) C₁₀H₂₀N₂O₃ 216.28 1932513-59-1 -OH instead of -OCH₃; lower lipophilicity
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (3R,5R) C₁₀H₂₁ClN₂O₃ 252.74 1820569-43-4 Hydrochloride salt; enhanced solubility

Impact of Hydroxyl Group :

  • Reduced lipophilicity compared to the methoxy analog, affecting membrane permeability .
  • Hydrogen-bonding capacity increases solubility in polar solvents .

Methyl-Substituted Analogs

Compound Name Stereochemistry Molecular Formula Molecular Weight CAS Number Key Differences
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (3R,5S) C₁₁H₂₂N₂O₂ 214.30 1860012-52-7 -CH₃ instead of -OCH₃; increased steric bulk

Impact of Methyl Group :

  • Enhanced steric hindrance may limit reactivity in sterically demanding reactions .
  • Higher thermal stability due to non-polar substituent .

Fluoro- and Trifluoromethyl-Substituted Analogs

Compound Name Stereochemistry Molecular Formula Molecular Weight CAS Number Key Differences
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate (3R,5R) C₁₀H₁₈FN₂O₂ 217.26 1932056-72-8 -F instead of -OCH₃; electronegativity alters reactivity
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (3S,5R) C₁₁H₁₈F₃N₂O₂ 280.27 1240585-46-9 -CF₃ group introduces strong electron-withdrawing effects

Impact of Halogenation :

  • Fluorine substitution enhances metabolic stability in drug candidates .
  • Trifluoromethyl groups improve bioavailability and binding affinity to hydrophobic pockets .

Stereochemical Comparisons

Compound Name Stereochemistry Key Properties
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate (3R,5S) Diastereomer with distinct NMR profiles
tert-Butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate (3S,5R) Altered hydrogen-bonding networks

Stereochemical Effects :

  • Diastereomers exhibit different melting points and solubility profiles .
  • (3R,5R) configuration often preferred in enantioselective synthesis due to optimal spatial arrangement .

Biological Activity

tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate, a compound with the CAS number 2101218-49-7, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects, antioxidant capabilities, and antibacterial activity.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C11H22N2O3
  • Molecular Weight: 230.31 g/mol
  • Purity: ≥ 97% .

The compound features a piperidine ring substituted with a methoxy group and an amino group, contributing to its biological interactions.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the compound's effectiveness against several cancer cell lines, measuring the concentration required for 50% inhibition (IC50). The results are summarized in Table 1.

Cell Line IC50 (µM) Comparison Agent IC50 of Comparison (µM)
HCT1163.7Doxorubicin0.5
MCF71.2Etoposide0.4
HEK2935.3--

The compound showed comparable potency to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

Antioxidant Activity

Antioxidant properties were assessed using DPPH and FRAP assays. The compound demonstrated moderate antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells but was less effective than standard antioxidants like N-acetyl-L-cysteine (NAC).

Experimental Findings

In a controlled experiment with HCT116 cells exposed to tert-butyl hydroperoxide (TBHP), the following results were observed:

  • The compound reduced ROS levels significantly but not to the extent of NAC.
  • Despite showing antioxidant activity, it did not correlate with its antiproliferative effects .

Antibacterial Activity

The antibacterial potential of this compound was evaluated against various bacterial strains.

Results Summary

The compound exhibited selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) are presented in Table 2.

Bacterial Strain MIC (µM)
E. faecalis8
S. aureus16
E. coli32

These findings indicate that the compound may serve as a lead in developing new antibacterial agents .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for Boc protection to avoid hydrolysis.
  • Monitor stereochemistry via NMR (e.g., NOESY) or polarimetry .

Advanced: How can researchers resolve conflicting data on the biological activity of analogs with varying substituents on the piperidine ring?

Methodological Answer :
Contradictions often arise due to differences in substituent electronic/steric effects or stereochemistry. To address this:

Comparative SAR Studies :

  • Synthesize analogs with systematic substitutions (e.g., replacing methoxy with hydroxyl or methyl groups) and test activity against target receptors .
  • Example: (3R,5R)-5-methylpiperidin-3-amine shows enhanced lipophilicity but reduced solubility compared to the methoxy variant .

Computational Modeling :

  • Perform docking studies (e.g., using AutoDock) to analyze binding affinities. For instance, the methoxy group’s electron-donating effect may stabilize hydrogen bonds in enzyme active sites .

Statistical Validation :

  • Apply multivariate analysis to distinguish significant structural contributors to activity .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (MW 230.31) and fragmentation patterns. Predicted collision cross-section (CCS) values (e.g., [M+H]+: 153.9 Ų) aid in structural validation .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR to verify methoxy (-OCH₃, δ ~3.3 ppm) and Boc group (tert-butyl, δ ~1.4 ppm) .
    • 2D NMR (COSY, HSQC) to assign stereochemistry .
  • Chiral HPLC : Ensure enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Advanced: How can reaction mechanisms for nucleophilic substitution at the 5-methoxy position be elucidated?

Q. Methodological Answer :

Kinetic Studies :

  • Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to distinguish SN1 vs. SN2 pathways. For example, increased polar aprotic solvents (DMF, DMSO) favor SN2 .

Isotopic Labeling :

  • Use ¹⁸O-labeled methoxy groups to track oxygen transfer in substitution reactions via MS .

Computational Analysis :

  • Perform DFT calculations (e.g., Gaussian) to model transition states and activation energies .

Basic: What are the stability and storage requirements for this compound?

Q. Methodological Answer :

  • Stability :
    • Susceptible to Boc deprotection under acidic conditions (e.g., TFA) or prolonged exposure to moisture .
  • Storage :
    • Store at -20°C under inert gas (N₂/Ar) in airtight containers. Use desiccants (silica gel) to prevent hydrolysis .
  • Handling :
    • Conduct reactions in anhydrous solvents (e.g., THF, CH₂Cl₂) and use glove boxes for air-sensitive steps .

Advanced: How can researchers leverage collision cross-section (CCS) data for structural analysis?

Methodological Answer :
CCS values derived from ion mobility-mass spectrometry (IM-MS) provide insights into 3D conformation:

Conformational Analysis :

  • Compare experimental CCS values (e.g., [M+H]+: 153.9 Ų) with computational predictions (MOBCAL) to identify dominant conformers .

Differentiation of Diastereomers :

  • Diastereomers exhibit distinct CCS due to spatial arrangement differences. For example, (3R,5R) vs. (3R,5S) configurations can be resolved via IM-MS .

Advanced: What strategies optimize enantioselective synthesis of the (3R,5R) configuration?

Q. Methodological Answer :

Chiral Catalysts :

  • Use asymmetric hydrogenation with Ru-BINAP catalysts to set stereocenters .

Dynamic Kinetic Resolution :

  • Employ enzymes (e.g., lipases) to selectively acylate one enantiomer while racemizing the substrate .

Crystallization-Induced Asymmetric Transformation :

  • Promote preferential crystallization of the desired enantiomer under thermodynamic control .

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